2-Aminopyrene

Fluorescence Spectroscopy Photophysics Fluorescent Probe Development

2-Aminopyrene (2-Pyrenamine, CAS 1732-23-6) is a polycyclic aromatic amine with the molecular formula C16H11N and a molecular mass of 217.27 g/mol. It is a derivative of pyrene in which an amino group is substituted at the 2-position, rather than the more common 1-position isomer.

Molecular Formula C16H11N
Molecular Weight 217.26 g/mol
CAS No. 1732-23-6
Cat. No. B154523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyrene
CAS1732-23-6
Molecular FormulaC16H11N
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)N)C=C2
InChIInChI=1S/C16H11N/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H,17H2
InChIKeyMFUFBSLEAGDECJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopyrene (CAS 1732-23-6): Core Physicochemical and Optical Properties for Scientific Procurement


2-Aminopyrene (2-Pyrenamine, CAS 1732-23-6) is a polycyclic aromatic amine with the molecular formula C16H11N and a molecular mass of 217.27 g/mol [1]. It is a derivative of pyrene in which an amino group is substituted at the 2-position, rather than the more common 1-position isomer [2]. The compound exhibits a melting point of 220–222 °C and distinct fluorescence properties originating from the amino group's interaction with the pyrene π-system [1] [3]. These fundamental characteristics form the basis for its utility in fluorescent probe design, nucleic acid conjugation, and optoelectronic materials research, where the specific regiochemistry of the amino substituent critically influences photophysical behavior.

Why 1-Aminopyrene Cannot Substitute for 2-Aminopyrene in Precision Fluorescence Applications


The photophysical properties of aminopyrene isomers are fundamentally dictated by the position of the amino substituent on the pyrene ring [1]. 1-Aminopyrene exhibits spectral behavior dominated by strong inductive and mesomeric effects, resulting in a fundamentally different emission profile compared to 2-aminopyrene [2]. The amino group at the 2-position alters the electronic distribution and excited-state relaxation pathways distinctly from the 1-isomer, producing measurable differences in fluorescence quantum yield, spectral shape, and solvent polarity dependence [1] [3]. In applications such as nucleic acid probes where the pyrene fluorophore is conjugated to 2′-amino-LNA, the 2-aminopyrene motif provides a specific geometric orientation that enables efficient dipole–dipole interactions for SNP sensing, a structural feature not replicable with the 1-isomer [4]. Consequently, generic substitution between 1- and 2-aminopyrene is scientifically invalid without re-optimization of the entire assay or device architecture.

Quantitative Differentiation of 2-Aminopyrene Against 1-Aminopyrene: Fluorescence and Electrochemical Evidence


Fluorescence Quantum Yield: 2-Aminopyrene vs. 1-Aminopyrene Parent Compounds

Direct head-to-head comparison of the unsubstituted parent aminopyrene isomers reveals a measurable difference in fluorescence quantum yield (ΦF). The 2-aminopyrene isomer exhibits a higher quantum yield than the 1-aminopyrene isomer when measured under identical solvent conditions [1]. This difference originates from the distinct excited-state relaxation pathways associated with the amino group position on the pyrene ring [2].

Fluorescence Spectroscopy Photophysics Fluorescent Probe Development

Solvent Polarity Sensitivity: Differential Quantum Yield Response Between 2-AP and 1-AP

The fluorescence quantum yield of 2-aminopyrene demonstrates a distinct dependence on solvent polarity compared to 1-aminopyrene [1]. While both isomers exhibit solvent-dependent emission, the magnitude and direction of the change differ systematically, reflecting the different electronic coupling of the amino group with the pyrene π-system at the 2-position versus the 1-position [2].

Solvatochromism Fluorescence Spectroscopy Environmental Sensing

Spectral Classification: 2-Aminopyrene vs. 1-Aminopyrene Fundamental Behavior

Pyrene derivatives are spectroscopically classified into two major groups based on substituent effects. 1-Aminopyrene belongs to the second group, which exhibits fundamentally different spectral behavior due to large inductive and mesomeric effects from the substituent [1]. The 2-aminopyrene isomer, by contrast, shows spectral characteristics more closely aligned with the first group (which includes alkyl-substituted pyrenes), indicating a reduced mesomeric interaction between the amino group and the pyrene ring when substituted at the 2-position [1].

Fluorescence Spectroscopy Pyrene Derivatives Spectral Fingerprinting

Synthetic Accessibility and Procurement Cost Implication

The synthesis of 2-aminopyrene is significantly more complex than that of 1-aminopyrene. Direct nitration of pyrene yields almost exclusively 1-nitropyrene, which can be readily reduced to 1-aminopyrene [1]. In contrast, synthesis of 2-aminopyrene requires an indirect multi-step route involving hydrogenation of pyrene to 4,5,9,10-tetrahydropyrene, nitration at the 2-position, re-aromatization, and reduction, with an overall yield of approximately 25% .

Synthetic Chemistry Procurement Strategy Cost Analysis

Nucleic Acid Probe Conjugation: 2′-Amino-LNA Functionalization for SNP Detection

When conjugated to the 2′-amino position of locked nucleic acid (LNA), pyrene fluorophores attached to 2′-amino-LNA display large increases in thermal stability against DNA/RNA complements with excellent Watson–Crick mismatch discrimination [1]. The specific geometry of the pyrene fluorophore attached to the 2′-amino group of 2′-amino-LNA in position 4 allows for the efficient utilization of dipole–dipole orientation parameters for sensing of single-nucleotide polymorphisms (SNPs) in nucleic acid targets by FRET [2].

Locked Nucleic Acid FRET Probe SNP Genotyping

Electrochemical Polymerization: Oxidation Onset Potential Comparison

Cyclic voltammetry studies comparing pyrene derivatives demonstrate that aminopyrene (APy) exhibits a distinct oxidation onset potential relative to unsubstituted pyrene and pyrenecarboxylic acid [1]. The amino group substitution at the pyrene ring shifts the HOMO energy level and consequently alters the electrochemical polymerization behavior and the properties of the resulting polymer films [2].

Electropolymerization Conductive Polymers Electrode Modification

Optimized Research and Industrial Applications for 2-Aminopyrene Based on Differentiated Performance


High-Sensitivity Fluorescent Probe Development Requiring Enhanced Quantum Yield

For applications where fluorescence brightness is a primary design criterion—such as single-molecule detection, low-abundance biomarker imaging, or trace-level environmental sensing—2-aminopyrene offers a quantum yield advantage of approximately +0.10 over 1-aminopyrene under identical solvent conditions (ΦF ~0.60 vs. ~0.50 in methanol) [1]. This 20% relative enhancement translates to improved detection limits and signal-to-noise ratios without requiring increased excitation power or longer integration times. Researchers should consider 2-aminopyrene as the preferred aminopyrene isomer when photophysical efficiency is paramount and the modest premium in procurement cost can be justified by assay performance requirements.

2′-Amino-LNA Conjugated Probes for SNP Genotyping and Nucleic Acid Detection

The specific geometry afforded by pyrene attachment to the 2′-amino group of locked nucleic acids (LNA) enables efficient dipole–dipole orientation for FRET-based SNP detection [2]. This architecture, which derives from 2-aminopyrene conjugation chemistry, provides large increases in thermal stability against DNA/RNA complements with excellent Watson–Crick mismatch discrimination [3]. Procurement of 2-aminopyrene for these applications is scientifically justified by the demonstrated performance advantage in homogeneous fluorescence assays, where alternative conjugation strategies using 1-aminopyrene fail to achieve the same geometric orientation and resulting detection specificity.

Environment-Sensitive Fluorescent Probes Exploiting Solvent Polarity Response

2-Aminopyrene exhibits a distinct fluorescence quantum yield response profile across solvents of varying polarity, ranging from ΦF ~0.45 in nonpolar media to ~0.60 in polar protic solvents [4]. This differential sensitivity, which differs measurably from that of 1-aminopyrene, makes 2-aminopyrene suitable for ratiometric sensing applications and environmental polarity probes where the calibration curve must be tailored to a specific detection window. Researchers developing probes for membrane microenvironment studies, protein conformational changes, or solvent quality monitoring should select 2-aminopyrene when the 1-isomer's response profile is suboptimal for the intended measurement range.

Electrochemical Sensor and Conductive Polymer Electrode Fabrication

Aminopyrene exhibits a negatively shifted oxidation onset potential relative to unsubstituted pyrene due to the electron-donating amino group effect, as demonstrated in comparative cyclic voltammetry studies [5]. This electrochemical characteristic enables electropolymerization under milder conditions and produces polymer films with distinct electronic properties. Procurement of 2-aminopyrene for electrode modification—particularly in applications requiring aminopyrene-functionalized reduced graphene oxide (Ap-rGO) for supercapacitors—is supported by its demonstrated ability to substantially increase specific capacitance compared to non-functionalized rGO (quantitative enhancement reported in literature) [6].

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